molecular formula C9H19Cl B13218900 4-(Chloromethyl)-3-methylheptane

4-(Chloromethyl)-3-methylheptane

Cat. No.: B13218900
M. Wt: 162.70 g/mol
InChI Key: KTWNWFMONPFMNI-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-3-methylheptane is an organic compound that belongs to the class of alkyl halides It is characterized by a heptane backbone with a chloromethyl group attached to the fourth carbon and a methyl group attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-3-methylheptane can be achieved through several methods. One common approach involves the chloromethylation of 3-methylheptane. This reaction typically requires the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by the alkane.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-3-methylheptane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of alcohols, amines, or thioethers, respectively.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions typically occur under mild to moderate temperatures.

    Elimination Reactions: Strong bases such as potassium tert-butoxide are used, and the reactions are carried out at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed under acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Alcohols, amines, and thioethers.

    Elimination Reactions: Alkenes.

    Oxidation Reactions: Alcohols and carboxylic acids.

Scientific Research Applications

4-(Chloromethyl)-3-methylheptane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through alkylation reactions.

    Industry: The compound is used in the production of specialty chemicals, including surfactants, lubricants, and polymers.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-3-methylheptane involves its ability to act as an alkylating agent. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity allows it to modify various substrates, leading to changes in their chemical and physical properties. The molecular targets and pathways involved depend on the specific application and the nature of the substrate being modified.

Comparison with Similar Compounds

4-(Chloromethyl)-3-methylheptane can be compared with other alkyl halides, such as:

    4-Chlorobenzyl chloride: Similar in having a chloromethyl group, but with a benzene ring instead of a heptane backbone.

    4-(Chloromethyl)phenyltrimethoxysilane: Contains a chloromethyl group attached to a phenyl ring with additional trimethoxysilane functionality.

    4-(Chloromethyl)benzoic acid: Features a chloromethyl group attached to a benzoic acid moiety.

The uniqueness of this compound lies in its specific structure, which combines the reactivity of the chloromethyl group with the hydrophobic nature of the heptane backbone. This combination makes it particularly useful in applications where both reactivity and hydrophobicity are desired.

Properties

Molecular Formula

C9H19Cl

Molecular Weight

162.70 g/mol

IUPAC Name

4-(chloromethyl)-3-methylheptane

InChI

InChI=1S/C9H19Cl/c1-4-6-9(7-10)8(3)5-2/h8-9H,4-7H2,1-3H3

InChI Key

KTWNWFMONPFMNI-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCl)C(C)CC

Origin of Product

United States

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